molecular formula C18H21N3O2 B2590961 1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one CAS No. 2396580-12-2

1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one

Cat. No. B2590961
CAS RN: 2396580-12-2
M. Wt: 311.385
InChI Key: CDWNVILJSPSHBO-UHFFFAOYSA-N
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Description

1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as a piperidinylpyrazole derivative and has been synthesized using various methods.

Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

Researchers have identified a promising concept for increasing binding affinity and fine-tuning functional properties of dopaminergic ligands by connecting a lipophilic moiety to the arylpiperazine core with an appropriate linker. This approach led to the discovery of high-affinity dopamine receptor partial agonists, demonstrating the potential for designing G protein-biased partial agonists as novel therapeutics with antipsychotic activity in vivo (Möller et al., 2017).

Potential PET Ligand for CB1 Receptors

A study focused on the synthesis and in vitro evaluation of a potential imaging agent for CB1 receptors using PET. This research underlines the relevance of specific chemical structures in targeting and imaging CB1 receptors, showcasing the compound's selective labeling capabilities in human brain sections (Kumar et al., 2004).

Antimicrobial Activity and Docking Studies

The synthesis of specific pyran derivatives demonstrated significant antimicrobial activities, comparable to reference antimicrobial agents. This study emphasizes the compound's utility in combating microbial infections and highlights its potential through molecular docking analysis, indicating favorable interactions with bacterial and fungal targets (Okasha et al., 2022).

Molecular Interaction with CB1 Cannabinoid Receptor

Research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed insights into its conformational preferences and binding interactions with the CB1 cannabinoid receptor. This study contributes to understanding the structural basis for antagonist activity at CB1 receptors, offering a foundation for developing new therapeutic agents (Shim et al., 2002).

Anticonvulsant Agent Development and Validation

The development of "Epimidin," a new anticonvulsant drug candidate, involved the validation of an HPLC method for determining related substances. This research underscores the importance of rigorous analytical methods in the development of pharmaceutical agents, ensuring the purity and efficacy of new drug candidates (Severina et al., 2021).

properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-18(22)21-10-8-14(9-11-21)17-12-16(19-20-17)13-4-6-15(23-2)7-5-13/h3-7,12,14H,1,8-11H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWNVILJSPSHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one

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